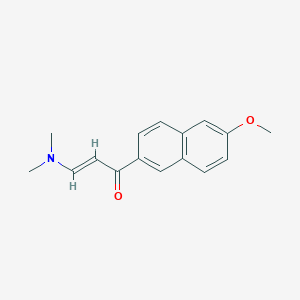

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.317. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one, also known as DMAN, is a synthetic compound with promising biological activities, particularly in the field of cancer research. Its structure includes a dimethylamino group and a methoxy-naphthalene moiety, which contribute to its pharmacological properties.

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.317 g/mol

- CAS Number : 1477476-75-7

- Purity : Typically ≥ 95% .

The biological activity of DMAN is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and apoptosis. Research indicates that DMAN may exert its effects through:

- Inhibition of Tubulin Polymerization : Similar to other known antitumor agents, DMAN disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Targeting Specific Kinases : Preliminary studies suggest that DMAN may inhibit specific kinases involved in cancer cell survival and proliferation pathways .

Biological Activity and Efficacy

Recent studies have highlighted the antiproliferative effects of DMAN across various cancer cell lines. The following table summarizes its cytotoxic effects measured by IC50 values:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.64 - 3.24 | |

| MDA-MB-231 | 0.28 - 1.32 | |

| HCT-116 | 0.79 | |

| A549 (Lung) | 0.41 |

Case Studies

Several case studies have investigated the biological effects of DMAN:

-

Antiproliferative Activity :

- In vitro studies demonstrated that DMAN significantly inhibits the growth of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like CA-4 .

- Flow cytometry analysis revealed that DMAN induces G2/M phase arrest in MCF-7 cells, leading to increased apoptosis as evidenced by caspase activation assays.

- Mechanistic Studies :

- Synergistic Effects :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggest that modifications in the naphthyl moiety can enhance antimicrobial efficacy, making it a candidate for further development in anti-tubercular therapies .

1.2 Anticancer Activity

Compounds with similar structural frameworks have shown promising anticancer properties. For instance, chalcone derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dimethylamino group is believed to play a crucial role in enhancing the cytotoxicity of these compounds against various cancer cell lines .

1.3 Neuroprotective Effects

There is emerging evidence that certain derivatives of this compound may offer neuroprotective benefits. Studies suggest that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Photonic Devices

The compound's unique electronic properties make it suitable for applications in organic photonic devices. Research has demonstrated that derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to generate and transport charge carriers efficiently . The incorporation of this compound into polymer matrices can enhance the performance characteristics of these devices.

2.2 Nonlinear Optical Materials

This compound has been investigated for its nonlinear optical (NLO) properties. As an NLO material, it could be used in applications such as frequency doubling and optical switching, which are critical for developing advanced photonic systems .

Chemical Intermediate

Due to its versatile structure, this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and dyes. The ability to modify its structure through simple chemical reactions allows for the development of tailored compounds with specific functionalities .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-17(2)9-8-16(18)14-5-4-13-11-15(19-3)7-6-12(13)10-14/h4-11H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJKJJDAFUVUQH-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.